molecular formula C13H15N3O4 B2901064 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid CAS No. 2567504-97-4

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid

Cat. No.: B2901064
CAS No.: 2567504-97-4
M. Wt: 277.28
InChI Key: HSZSMTXJHICIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid is a chemical compound that belongs to the class of imidazolinone derivatives. Imidazolinones are known for their herbicidal properties, and this compound is no exception. It is used primarily in agriculture to control a wide range of weeds.

Mechanism of Action

Mode of Action

It’s known that the compound is a chemical transformation product , suggesting it may undergo metabolic transformations to exert its effects.

Pharmacokinetics

It’s known that the compound is a metabolite, suggesting it’s formed as a result of metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the degradation of similar compounds in soil is known to be influenced by application rate, soil physicochemical properties, and temperature . These factors can affect the compound’s persistence, bioavailability, and overall impact on the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid typically involves the reaction of nicotinic acid with appropriate reagents to introduce the imidazolinone ring. The process may include steps such as nitration, reduction, and cyclization under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification systems to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reducing agents like lithium aluminum hydride.

  • Substituents introduced using reagents like alkyl halides.

Major Products Formed:

  • Oxidized derivatives of the compound.

  • Reduced forms of the compound.

  • Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology: In biological research, the compound is used to study plant enzyme inhibition, particularly acetolactate synthase, which is crucial for plant growth.

Medicine: While not directly used as a pharmaceutical, its derivatives may be explored for potential medicinal properties, such as herbicidal activity.

Industry: In the agricultural industry, it is used as a herbicide to control weeds in crops. Its effectiveness in inhibiting plant growth makes it valuable for maintaining crop health.

Comparison with Similar Compounds

  • Imazethapyr

  • Imazapic

  • Imazamox

Uniqueness: 5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid is unique in its specific hydroxy and imidazolinone groups, which contribute to its herbicidal activity. While similar compounds like imazethapyr and imazapic also belong to the imidazolinone family, the presence of the hydroxy group in this compound may offer different chemical properties and biological activities.

Properties

IUPAC Name

5-hydroxy-6-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(17)4-7(5-14-9)11(18)19/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZSMTXJHICIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021548
Record name 5-Hydroxy-6-[(4RS)-4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.